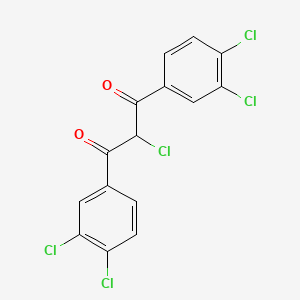

2-Chloro-1,3-bis(3,4-dichlorophenyl)propane-1,3-dione

Descripción

2-Chloro-1,3-bis(3,4-dichlorophenyl)propane-1,3-dione (molecular formula: C₁₅H₇Cl₅O₂, molecular weight: 396.48 g/mol) is a polychlorinated diketone derivative. Its structure features a central propane-1,3-dione backbone substituted with a chlorine atom at the C2 position and two 3,4-dichlorophenyl groups at the C1 and C3 positions . Key physicochemical properties include:

- logP: 6.16 (high lipophilicity)

- logD: 5.45 (pH-dependent partitioning)

- Hydrogen bond acceptors: 4

- Polar surface area: 27.44 Ų

Propiedades

IUPAC Name |

2-chloro-1,3-bis(3,4-dichlorophenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl5O2/c16-9-3-1-7(5-11(9)18)14(21)13(20)15(22)8-2-4-10(17)12(19)6-8/h1-6,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTMWIMPFGTEAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-Chloro-1,3-bis(3,4-dichlorophenyl)propane-1,3-dione typically involves the reaction of 3,4-dichlorobenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

Análisis De Reacciones Químicas

2-Chloro-1,3-bis(3,4-dichlorophenyl)propane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like ammonia (NH3) or thiols (R-SH). The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

2-Chloro-1,3-bis(3,4-dichlorophenyl)propane-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Chloro-1,3-bis(3,4-dichlorophenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

1,3-bis(2,4-dichlorophenyl)propane-1,3-dione

- Molecular formula : C₁₅H₈Cl₄O₂

- Molecular weight : 362.03 g/mol .

- Key differences :

- Chlorine substituents are at the 2,4-positions on the phenyl rings (vs. 3,4-positions in the reference compound).

- Lower molecular weight and chlorine content (4 Cl atoms vs. 5 Cl atoms).

- Implications :

- Reduced steric hindrance due to substituent positioning may enhance reactivity in nucleophilic substitution reactions.

- Lower logP (predicted) compared to the reference compound, suggesting slightly improved solubility in polar solvents.

2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione

- Molecular formula : C₁₅H₉BrCl₂O₂

- Molecular weight : 372.04 g/mol .

- Key differences :

- Bromine replaces chlorine at the C2 position.

- Phenyl rings are substituted with single 4-chloro groups (vs. 3,4-dichloro).

- Implications: Bromine’s larger atomic radius and polarizability may increase reactivity in radical or cross-coupling reactions.

2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione

2-Chloro-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione

- Key differences :

- Implications :

- Methoxy groups are electron-donating, altering electronic properties and increasing solubility in polar aprotic solvents.

- Likely lower thermal stability compared to chlorinated analogs due to reduced halogen bonding.

2-Chloro-1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione

Actividad Biológica

2-Chloro-1,3-bis(3,4-dichlorophenyl)propane-1,3-dione (CAS Number: 4571-27-1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁ClO₂ |

| Molecular Weight | 258.70 g/mol |

| Density | 1.239 g/cm³ |

| Boiling Point | 411.6 °C at 760 mmHg |

| Flash Point | 173.9 °C |

Antioxidant Activity

Research indicates that 2-Chloro-1,3-bis(3,4-dichlorophenyl)propane-1,3-dione exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems. A study published in Molecules highlighted its ability to scavenge free radicals effectively, contributing to cellular protection against oxidative damage .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on carbohydrate-hydrolyzing enzymes. These enzymes play a vital role in carbohydrate metabolism and their inhibition can have therapeutic implications in conditions such as diabetes. The findings suggest that the compound may modulate enzyme activity, potentially leading to hypolipidemic effects .

The biological activity of 2-Chloro-1,3-bis(3,4-dichlorophenyl)propane-1,3-dione is attributed to its structural characteristics that allow it to interact with various biological targets. The presence of chlorine and dichlorophenyl groups enhances its lipophilicity and reactivity, enabling it to penetrate cellular membranes and exert effects on intracellular signaling pathways.

Case Studies

-

Antioxidant Efficacy in Cellular Models :

A study conducted on cell cultures demonstrated that treatment with the compound led to a marked reduction in oxidative stress markers. This was quantified by measuring levels of malondialdehyde (MDA), a byproduct of lipid peroxidation . -

Impact on Lipid Profiles :

In animal models, administration of 2-Chloro-1,3-bis(3,4-dichlorophenyl)propane-1,3-dione resulted in significant reductions in serum cholesterol and triglycerides. These effects were attributed to the compound's ability to inhibit lipid absorption in the intestines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.